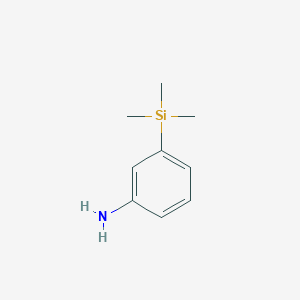







|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O>C1C=CC=CC=1.[Pd]>[CH3:11][Si:10]([CH3:13])([CH3:12])[C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[NH2:1]
|


|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with benzene and dry MeOH
|
|
Type
|
ADDITION
|
|
Details
|
The filtrate and washings were mixed
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel [eluent: methylene chloride]
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C=1C=C(N)C=CC1)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 169 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 99.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |